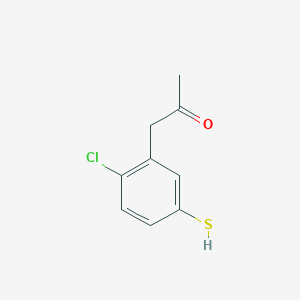
1-(2-Chloro-5-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-5-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a mercapto group, and a propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-mercaptophenyl with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Chloro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Chloro-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and mercapto groups can form covalent bonds with target molecules, leading to inhibition or modification of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(2-Chloro-4-mercaptophenyl)propan-2-one
- 1-(2-Chloro-6-mercaptophenyl)propan-2-one
- 1-(2-Bromo-5-mercaptophenyl)propan-2-one
Comparison: 1-(2-Chloro-5-mercaptophenyl)propan-2-one is unique due to the specific positioning of the chloro and mercapto groups, which influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications.
Propiedades
Fórmula molecular |
C9H9ClOS |
|---|---|
Peso molecular |
200.69 g/mol |
Nombre IUPAC |
1-(2-chloro-5-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)4-7-5-8(12)2-3-9(7)10/h2-3,5,12H,4H2,1H3 |
Clave InChI |
PDGFLBXIFJLLFM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















